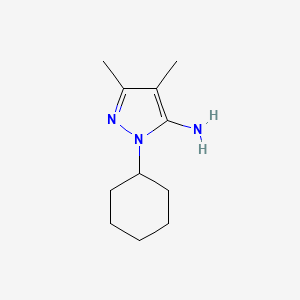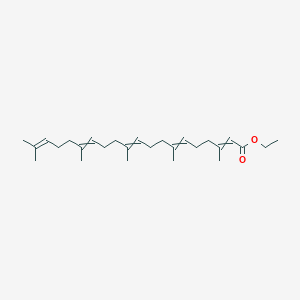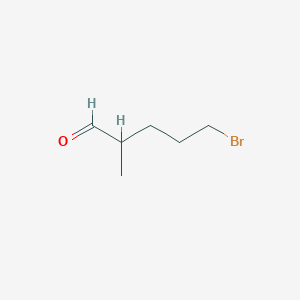
6-Chloro-5'-methoxy-3,3'-bipyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5’-methoxy-3,3’-bipyridin-4-amine is a chemical compound with the molecular formula C11H10ClN3O. It is a derivative of bipyridine, a class of compounds known for their applications in coordination chemistry and material science. This compound is characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 5’ position on the bipyridine ring, along with an amine group at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5’-methoxy-3,3’-bipyridin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-3,3’-bipyridine and 5-methoxy-3,3’-bipyridine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Reaction Steps: The key steps include halogenation, methoxylation, and amination reactions
Industrial Production Methods
Industrial production methods for 6-Chloro-5’-methoxy-3,3’-bipyridin-4-amine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5’-methoxy-3,3’-bipyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5’-methoxy-3,3’-bipyridin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 6-Chloro-5’-methoxy-3,3’-bipyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-3,3’-bipyridine: Lacks the methoxy group, which may affect its chemical reactivity and applications.
5-Methoxy-3,3’-bipyridine: Lacks the chlorine atom, which can influence its electronic properties and interactions.
4-Amino-3,3’-bipyridine: Lacks both the chlorine and methoxy groups, resulting in different chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10ClN3O |
|---|---|
Molekulargewicht |
235.67 g/mol |
IUPAC-Name |
2-chloro-5-(5-methoxypyridin-3-yl)pyridin-4-amine |
InChI |
InChI=1S/C11H10ClN3O/c1-16-8-2-7(4-14-5-8)9-6-15-11(12)3-10(9)13/h2-6H,1H3,(H2,13,15) |
InChI-Schlüssel |
VHFPLQQYEOPLFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC(=C1)C2=CN=C(C=C2N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide](/img/structure/B13866327.png)

![4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13866332.png)
![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)



![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)


![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)


